Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate
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Overview
Description
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate is an organic compound with a complex structure that includes both amine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-(4-aminophenyl)-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Substituted amines.
Scientific Research Applications
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl)ethanone .
Uniqueness
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
143722-75-2 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)12-4-8-14(9-5-12)18-10-15(19)11-2-6-13(17)7-3-11/h2-9,18H,10,17H2,1H3 |
InChI Key |
KLKDRUXHBIZXQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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